2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene
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Overview
Description
2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene is an organophosphorus compound characterized by the presence of dichlorobenzene and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.
Oxidation and Reduction: The phosphoryl group can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with the phosphoryl group.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the phosphoryl group.
Reducing Agents: Such as lithium aluminum hydride, can reduce the phosphoryl group.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Products: Depending on the oxidizing or reducing agents used, different oxidation states of the phosphoryl group can be achieved.
Scientific Research Applications
2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene involves its interaction with nucleophiles, leading to the formation of substituted derivatives. The phosphoryl group acts as an electrophilic center, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2,4-Dichloro-1-methylbenzene: Similar in structure but lacks the phosphoryl group.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of the compound.
Ethyl dichlorophosphate: Contains a similar phosphoryl group but different aromatic substitution.
Properties
IUPAC Name |
2,4-dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3O2P/c1-2-14-15(12,13)6-7-3-4-8(10)5-9(7)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGBWBNNFRQUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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